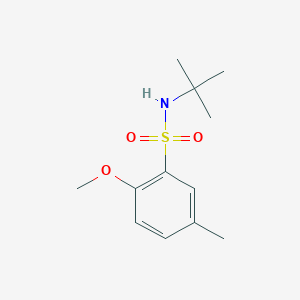OXY]PHENYL}METHYL)AMINE](/img/structure/B267842.png)
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic molecule that features a combination of aromatic rings, ether, and amine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Ether Formation: The phenyl tetrazole is then reacted with 3-ethoxy-4-hydroxybenzyl chloride under basic conditions to form the ether linkage.
Amine Introduction: Finally, the 2-chlorobenzylamine is introduced through a nucleophilic substitution reaction with the ether intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the aromatic rings or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE:
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: Its unique combination of functional groups may make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new synthetic methodologies.
Wirkmechanismus
The mechanism by which [(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their broad range of biological activities.
Tetrazoles: Compounds with a tetrazole ring, often used in pharmaceuticals for their bioisosteric properties.
Phenyl Ethers: Compounds with a phenyl ether linkage, used in various chemical and pharmaceutical applications.
Uniqueness
[(2-CHLOROPHENYL)METHYL]({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: is unique due to its combination of functional groups, which may confer specific properties not found in simpler analogs. This uniqueness could translate to distinct biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H22ClN5O2 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine |
InChI |
InChI=1S/C23H22ClN5O2/c1-2-30-22-14-17(15-25-16-18-8-6-7-11-20(18)24)12-13-21(22)31-23-26-27-28-29(23)19-9-4-3-5-10-19/h3-14,25H,2,15-16H2,1H3 |
InChI-Schlüssel |
IAQNAXMULZRJMU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)



![N-[(4-methylphenyl)methyl]-2-phenoxypropanamide](/img/structure/B267790.png)


![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
